![molecular formula C11H17N9O B1241636 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1-tetrazolyl)-N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]acetamide is a member of tetrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown that derivatives of 1H-pyrazol-4-yl and 1H-pyrazol-1-yl, which are structurally similar to the compound , have been synthesized and evaluated for their biological activities. For instance, Thadhaney, Sharma, Sharma, and Talesara (2011) synthesized ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, which were then screened for their antimicrobial activity (Thadhaney et al., 2011).
Antimicrobial Activity
Another study by Asif, Alghamdi, Alshehri, and Kamal (2021) focused on synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, showing significant antimicrobial activity against common pathogenic bacteria (Asif et al., 2021).
Antimycobacterial Properties
Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) reported on the synthesis of nicotinic acid hydrazide derivatives, with a focus on their antimycobacterial activity. Their findings highlight the potential use of similar compounds in combating mycobacterial infections (Sidhaye et al., 2011).
Structural Studies and Magnetic Properties
Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, and Kar (2011) conducted a study focusing on the self-assembly of certain ligands, including those with pyrazole derivatives, to form complex structures with unique magnetic properties. This research opens up possibilities for the use of such compounds in magnetic and structural applications (Mandal et al., 2011).
Antitubercular Activity
Mohite, Deshmukh, Pandhare, and Bankar (2021) synthesized novel Schiff’s bases of 2-(1H-tetrazol-5-yl) pyridine and evaluated their antitubercular activity against Mycobacterium Tuberculosis. This suggests a potential application of similar compounds in the treatment of tuberculosis (Mohite et al., 2021).
Corrosion Inhibition
A study by Wang, Wang, Wang, Wang, and Liu (2006) on bipyrazolic-type organic compounds, closely related to the queried compound, investigated their potential as corrosion inhibitors. Their findings contribute to understanding how such compounds can be used in materials science to prevent corrosion (Wang et al., 2006).
properties
Molecular Formula |
C11H17N9O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N9O/c1-4-19-8(3)9(7(2)16-19)5-13-14-10(21)6-20-11(12)15-17-18-20/h5H,4,6H2,1-3H3,(H,14,21)(H2,12,15,18)/b13-5+ |
InChI Key |
PBQCPSIMELBFAM-WLRTZDKTSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)CN2C(=NN=N2)N)C |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
solubility |
35.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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